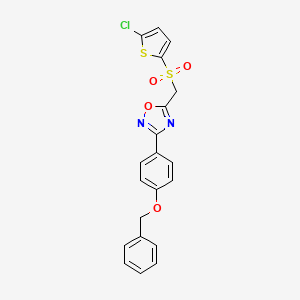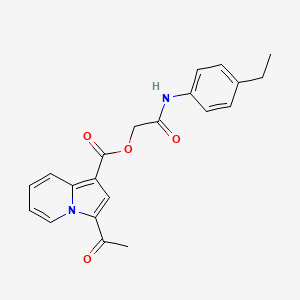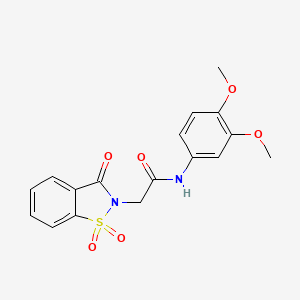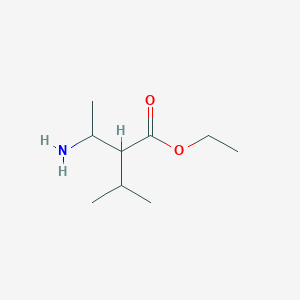![molecular formula C11H11ClN2OS B2743415 2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone CAS No. 747411-02-5](/img/structure/B2743415.png)
2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone, also known as 2C-E, is a synthetic compound from the phenethylamine family of drugs. It is a psychedelic drug and was first synthesized in the 1970s by Alexander Shulgin. It has a variety of effects on the body and mind, including an altered state of consciousness and altered perceptions of time and space.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of novel chemical structures using pyrrole derivatives, including 2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone, has been a significant area of research. For instance, studies have explored the cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles, highlighting the reactivity of these compounds with various electron-deficient alkenes and alkynes (Sutcliffe et al., 2000). Additionally, the synthesis and characterization of a new pyrrole derivative for corrosion inhibition applications (Louroubi et al., 2019) demonstrate the versatility of pyrrole derivatives in material science.
Reactivity and Chemical Behavior
Research into the reactivity and chemical behavior of pyrrole and thiazole derivatives has led to the development of novel synthetic methodologies and the exploration of unique reaction pathways. For example, the generation of a structurally diverse library through alkylation and ring closure reactions (Roman, 2013) showcases the potential of these compounds as building blocks in organic synthesis.
Applications in Heterocyclic Chemistry
The applications of this compound and its derivatives in the synthesis of heterocyclic compounds have been extensively investigated. Studies have focused on synthesizing new pyridazinones, pyridazines, and pyridines (Sayed et al., 2002) and engaging in cyclophilic reactions for the synthesis of bicyclic and tricyclic heterocyclic compounds (Doad et al., 1988). These studies highlight the compound's utility in expanding the diversity of heterocyclic chemistry.
作用機序
Target of Action
Compounds containing imidazole and thiazole moieties, which are present in this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various biological targets such as enzymes, receptors, and DNA, leading to their diverse therapeutic potential.
Mode of Action
For instance, they can bind to the active sites of enzymes, alter the conformation of proteins, or intercalate into DNA . The specific interactions depend on the structure of the compound and the nature of the target.
Biochemical Pathways
For example, they can inhibit the synthesis of certain enzymes, disrupt cell signaling pathways, or interfere with DNA replication and transcription . The specific pathways affected depend on the nature of the target and the mode of action of the compound.
Pharmacokinetics
For instance, the presence of polar groups can enhance water solubility and absorption, while the presence of lipophilic groups can enhance distribution and permeability across biological membranes .
Result of Action
For example, they can inhibit cell growth, induce apoptosis, or modulate immune responses . The specific effects depend on the nature of the target and the mode of action of the compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound. Moreover, the presence of other molecules in the environment can affect the absorption and distribution of the compound . Therefore, these factors should be considered when studying the action of this compound.
特性
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-7-5-9(10(15)6-12)8(2)14(7)11-13-3-4-16-11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXXJGJJTCAQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CS2)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747411-02-5 |
Source


|
| Record name | 2-chloro-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone](/img/structure/B2743334.png)
![4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2743335.png)
![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2743339.png)
![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2743340.png)






![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2743352.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2743355.png)
